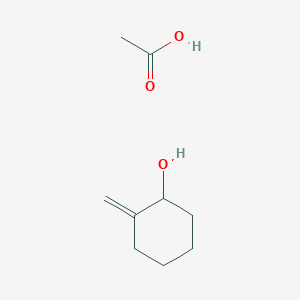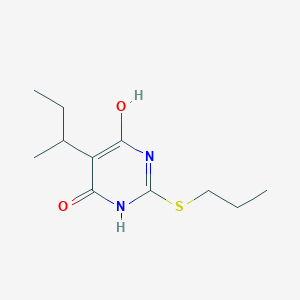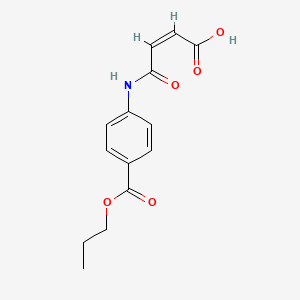
Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with dimethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dioxane, with triethylamine as a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, with solvents like ethanol or dioxane and bases such as triethylamine.
Cyclization: Reagents such as 4,5-dihydrothiazol-2-amine and various secondary amines are used under reflux conditions.
Major Products Formed
Applications De Recherche Scientifique
Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antitumor, antiviral, and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is explored for its photophysical properties, including UV/Vis absorption and fluorescence emission, making it useful in the development of fluorescent materials.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as an inhibitor of tyrosine kinase or other enzymes involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A precursor in the synthesis of ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate.
Triazole-Pyrimidine Hybrids: Compounds with similar pyrimidine cores but different substituents, showing neuroprotective and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dimethylamino group enhances its nucleophilicity and ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-4-15-8(14)6-5-11-9(13(2)3)12-7(6)10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYWMBIWYPMBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510926 | |
| Record name | Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-87-6 | |
| Record name | Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride](/img/structure/B1656691.png)
![2-[[(3E)-3-hydroxyimino-1-azabicyclo[2.2.2]octan-2-yl]methyl]phenol;hydrochloride](/img/structure/B1656692.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-4-methylbenzamide](/img/structure/B1656693.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1656695.png)
![N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1656696.png)

![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 3-(4-methylphenyl)sulfonylpropanoate](/img/structure/B1656699.png)
![N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1656702.png)
![N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1656705.png)
![N-benzyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide](/img/structure/B1656706.png)
![N-[(2,4-Dichlorophenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-YL-acetamide](/img/structure/B1656708.png)
![N-benzyl-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide](/img/structure/B1656709.png)
